4-Bromo-3-fluoro-2-methoxyaniline
Overview
Description
4-Bromo-3-fluoro-2-methoxyaniline is an organic compound with the molecular formula C7H7BrFNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of potent inhibitors for various kinases , suggesting that 4-Bromo-3-fluoro-2-methoxyaniline may also interact with similar targets.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other chemical species . .
Biochemical Analysis
Biochemical Properties
4-Bromo-3-fluoro-2-methoxyaniline plays a significant role in biochemical reactions, particularly in the synthesis of various inhibitors. It is used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas, which are potent anaplastic lymphoma kinase (ALK) inhibitors . Additionally, it is involved in the synthesis of chroman-3-amides, which are potent Rho kinase inhibitors . These interactions highlight the compound’s importance in modulating enzyme activity and protein interactions.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by interacting with key signaling pathways and altering gene expression. For instance, its role in inhibiting ALK and Rho kinase suggests that it can modulate cell signaling pathways involved in cell proliferation, differentiation, and apoptosis . These effects can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an inhibitor of ALK and Rho kinase, it binds to the active sites of these enzymes, preventing their normal function . This inhibition can lead to downstream effects on gene expression and cellular processes. The compound’s ability to modulate enzyme activity underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under refrigerated conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting specific enzymes without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage thresholds is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s role in inhibiting ALK and Rho kinase suggests that it may affect metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall efficacy as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-methoxyaniline typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to form the aniline derivative. The bromination and fluorination steps are then carried out to introduce the respective substituents on the benzene ring. The methoxy group is usually introduced via a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by halogenation and methoxylation under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-2-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-3-fluoro-2-methoxyaniline is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to synthesize bioactive molecules for studying biological pathways and mechanisms.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxyaniline: Similar structure but lacks the fluorine substituent.
3-Fluoro-2-methoxyaniline: Similar structure but lacks the bromine substituent.
4-Bromo-3-fluoroaniline: Similar structure but lacks the methoxy substituent.
Uniqueness
4-Bromo-3-fluoro-2-methoxyaniline is unique due to the presence of all three substituents (bromine, fluorine, and methoxy) on the benzene ring. This combination of substituents imparts specific electronic and steric properties, making it a valuable intermediate in organic synthesis and research.
Properties
IUPAC Name |
4-bromo-3-fluoro-2-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPCIJTZHLTURH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137869-95-4 | |
Record name | 4-Bromo-3-fluoro-2-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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